molecular formula C22H24ClNO2 B12513302 2-hydroxy-N-(3-methoxybenzyl)-2,2-diphenyl-1-ethanaminium chloride

2-hydroxy-N-(3-methoxybenzyl)-2,2-diphenyl-1-ethanaminium chloride

Cat. No.: B12513302
M. Wt: 369.9 g/mol
InChI Key: NGYMXLAOBXFWHW-UHFFFAOYSA-N
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Description

2-hydroxy-N-(3-methoxybenzyl)-2,2-diphenyl-1-ethanaminium chloride is a chemical compound with a complex structure that includes a hydroxyl group, a methoxybenzyl group, and a diphenyl ethanaminium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(3-methoxybenzyl)-2,2-diphenyl-1-ethanaminium chloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-2,2-diphenyl-1-ethanamine and 3-methoxybenzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. Quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(3-methoxybenzyl)-2,2-diphenyl-1-ethanaminium chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

2-hydroxy-N-(3-methoxybenzyl)-2,2-diphenyl-1-ethanaminium chloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Researchers investigate its potential as a therapeutic agent or as a precursor to pharmaceuticals.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(3-methoxybenzyl)-2,2-diphenyl-1-ethanaminium chloride involves its interaction with specific molecular targets. The hydroxyl and methoxy groups may participate in hydrogen bonding or other interactions with enzymes or receptors, influencing biological pathways. The diphenyl ethanaminium chloride moiety may also play a role in the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-N-(3-methoxybenzyl)-2,2-diphenylethanaminium: Similar in structure but lacks the chloride ion.

    2-hydroxy-N-(3-methoxybenzyl)-2,2-diphenyl-1-ethanamine: Similar but without the ammonium chloride group.

Uniqueness

2-hydroxy-N-(3-methoxybenzyl)-2,2-diphenyl-1-ethanaminium chloride is unique due to the presence of the chloride ion, which can influence its solubility, reactivity, and overall properties. This makes it distinct from other similar compounds and may provide specific advantages in certain applications.

Properties

Molecular Formula

C22H24ClNO2

Molecular Weight

369.9 g/mol

IUPAC Name

(2-hydroxy-2,2-diphenylethyl)-[(3-methoxyphenyl)methyl]azanium;chloride

InChI

InChI=1S/C22H23NO2.ClH/c1-25-21-14-8-9-18(15-21)16-23-17-22(24,19-10-4-2-5-11-19)20-12-6-3-7-13-20;/h2-15,23-24H,16-17H2,1H3;1H

InChI Key

NGYMXLAOBXFWHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C[NH2+]CC(C2=CC=CC=C2)(C3=CC=CC=C3)O.[Cl-]

Origin of Product

United States

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